molecular formula C39H47N3O8S2 B13778053 3,3'-Disulfopropyl-5,6,5',6'-dibenz-9-ethyloxacarbocyanine triethylammonium salt

3,3'-Disulfopropyl-5,6,5',6'-dibenz-9-ethyloxacarbocyanine triethylammonium salt

Cat. No.: B13778053
M. Wt: 749.9 g/mol
InChI Key: WRVGURKARDSWNT-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt involves its ability to interact with specific molecular targets. The compound binds to certain biomolecules, leading to changes in their fluorescence properties . This interaction is often mediated through non-covalent binding, such as hydrogen bonding or van der Waals forces .

Comparison with Similar Compounds

3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt can be compared with other similar compounds, such as:

The uniqueness of 3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt lies in its specific structural features and its applications in fluorescence-based techniques .

Properties

Molecular Formula

C39H47N3O8S2

Molecular Weight

749.9 g/mol

IUPAC Name

N,N-diethylethanamine;3-[2-[(E)-2-[(Z)-[3-(3-sulfopropyl)benzo[f][1,3]benzoxazol-2-ylidene]methyl]but-1-enyl]benzo[f][1,3]benzoxazol-3-ium-3-yl]propane-1-sulfonate

InChI

InChI=1S/C33H32N2O8S2.C6H15N/c1-2-23(17-32-34(13-7-15-44(36,37)38)28-19-24-9-3-5-11-26(24)21-30(28)42-32)18-33-35(14-8-16-45(39,40)41)29-20-25-10-4-6-12-27(25)22-31(29)43-33;1-4-7(5-2)6-3/h3-6,9-12,17-22H,2,7-8,13-16H2,1H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3

InChI Key

WRVGURKARDSWNT-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=CC3=CC=CC=C3C=C2O1)CCCS(=O)(=O)[O-])/C=C\4/N(C5=CC6=CC=CC=C6C=C5O4)CCCS(=O)(=O)O.CCN(CC)CC

Canonical SMILES

CCC(=CC1=[N+](C2=CC3=CC=CC=C3C=C2O1)CCCS(=O)(=O)[O-])C=C4N(C5=CC6=CC=CC=C6C=C5O4)CCCS(=O)(=O)O.CCN(CC)CC

Origin of Product

United States

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